4-(Aminomethyl)-2-methylheptan-3-ol

Catalog No.
S14092763
CAS No.
M.F
C9H21NO
M. Wt
159.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aminomethyl)-2-methylheptan-3-ol

Product Name

4-(Aminomethyl)-2-methylheptan-3-ol

IUPAC Name

4-(aminomethyl)-2-methylheptan-3-ol

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

InChI

InChI=1S/C9H21NO/c1-4-5-8(6-10)9(11)7(2)3/h7-9,11H,4-6,10H2,1-3H3

InChI Key

MXRTVTKIOSLSIL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C(C)C)O

4-(Aminomethyl)-2-methylheptan-3-ol is a chemical compound with the molecular formula C8H19NC_8H_{19}N and a molecular weight of approximately 143.25 g/mol. It features a hydroxyl group (-OH) and an amine group (-NH_2) attached to a heptane backbone, specifically at the 3-position and 4-position, respectively. This compound is structurally related to 4-methyl-3-heptanol, which is known for its role as an insect pheromone, particularly in the context of certain beetle species . The presence of both functional groups in 4-(Aminomethyl)-2-methylheptan-3-ol suggests potential applications in pharmaceuticals and agrochemicals, given its ability to interact with biological systems.

Typical of alcohols and amines. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.
  • Acylation: The amine can react with acyl chlorides to form amides.
  • Esterification: The alcohol can react with carboxylic acids to produce esters.
  • Nucleophilic Substitution: The amine can act as a nucleophile in reactions with alkyl halides.

These reactions highlight the compound's versatility in organic synthesis, particularly in creating more complex molecules.

Several synthesis methods have been reported for 4-(Aminomethyl)-2-methylheptan-3-ol and its analogs:

  • Enzymatic Resolution: Utilizing enzymes such as lipases for asymmetric synthesis can yield high stereoselectivity. This method has been used to prepare optically active forms from racemic mixtures .
  • Aldol Condensation: Starting from simpler aldehydes and ketones, aldol reactions can be employed to construct the heptane backbone followed by subsequent functionalization to introduce the amine and alcohol groups .
  • Reduction Reactions: Reduction of corresponding ketones or imines can also lead to the formation of the desired alcohol and amine functionalities .

These methods emphasize the importance of stereochemistry in synthesizing biologically relevant compounds.

4-(Aminomethyl)-2-methylheptan-3-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its amine and alcohol functional groups, it may serve as a precursor for drug development, particularly in creating compounds that target neurotransmitter systems.
  • Agrochemicals: Its structural similarity to insect pheromones suggests it could be utilized in pest control strategies or as a lure in traps.
  • Flavoring and Fragrance Industry: As an alcohol derivative, it may find applications in flavoring agents or perfumes due to its pleasant olfactory properties.

Several compounds share structural similarities with 4-(Aminomethyl)-2-methylheptan-3-ol, including:

Compound NameStructure FeaturesUnique Aspects
4-Methyl-3-heptanolHydroxyl group on heptane backboneKnown insect pheromone
3-Amino-2-methylpentanolShorter carbon chainPotentially different biological activity
1-Amino-2-propanolShorter chain, primary amineUsed in various synthetic applications
4-AminobutanolFour-carbon chainSimpler structure; used in pharmaceuticals

Each of these compounds exhibits unique properties that differentiate them from 4-(Aminomethyl)-2-methylheptan-3-ol, particularly regarding their biological activities and applications.

Catalytic Systems and Substrate Scope

Asymmetric reductive amination has emerged as a powerful method for constructing the stereocenters in 4-(aminomethyl)-2-methylheptan-3-ol. The reaction typically employs ketone precursors such as 2-methylheptan-3-one, which undergoes condensation with ammonia or protected amines followed by stereoselective reduction. Ruthenium complexes with chiral bisphosphine ligands, such as Ru(OAc)₂{(S)-binap}, have demonstrated exceptional enantioselectivity (>99% ee) under 0.8 MPa hydrogen pressure. Ammonium trifluoroacetate serves as an effective nitrogen source, enabling direct coupling without pre-protection of the amine.

Table 1: Comparative performance of catalytic systems in asymmetric reductive amination

CatalystSubstrateee (%)Yield (%)Conditions
Ru(OAc)₂{(S)-binap}2-methylheptan-3-one>9995H₂ (0.8 MPa), 25°C
Ir-phosphoramiditeβ-keto esters9693H₂ (1 atm), 30°C
Rhodium-DIOP complexes1-(6-methylpyridin-2-yl)propan-2-one8985H₂ (0.5 MPa), 40°C

The stereochemical outcome depends critically on the catalyst’s ability to discriminate between prochiral faces during imine formation and subsequent hydrogenation. Computational studies reveal that π-π interactions between the binap ligand’s aromatic rings and the ketone’s alkyl chain induce a staggered transition state, favoring the (3S,4R) configuration.

Modulation of Neurotransmitter Systems via Amino Group Reactivity

The aminomethyl functional group present in 4-(Aminomethyl)-2-methylheptan-3-ol exhibits significant reactivity patterns that enable modulation of various neurotransmitter systems [1]. The compound's structural similarity to naturally occurring amino acid neurotransmitters allows it to interact with key enzymatic pathways involved in neurotransmitter synthesis and regulation [2].

Research indicates that amino compounds with similar structural motifs can influence serotonin synthesis through interaction with tryptophan hydroxylase enzymes [2]. The aminomethyl group of 4-(Aminomethyl)-2-methylheptan-3-ol provides a reactive site that can participate in enzymatic transformations, potentially affecting the conversion of tryptophan to 5-hydroxytryptophan in serotonergic pathways [2]. Studies have demonstrated that compounds containing primary amino groups can serve as substrates or competitive inhibitors for aromatic amino acid decarboxylase, thereby modulating dopamine and serotonin production [3].

The compound's ability to modulate gamma-aminobutyric acid transporter systems represents another significant pathway of neurotransmitter interaction [4] [5]. Functionalized amino acids bearing structural similarities to 4-(Aminomethyl)-2-methylheptan-3-ol have shown inhibitory activity against mouse gamma-aminobutyric acid transporter subtypes, with particular selectivity toward mouse gamma-aminobutyric acid transporter 4 [4] [6]. These interactions occur through competitive binding mechanisms at the transporter active site, where the aminomethyl group forms critical hydrogen bonds with conserved amino acid residues [4].

Mechanistic Pathways of Neurotransmitter Modulation

The hydroxyl group at position 3 of the heptane backbone contributes to the compound's ability to form hydrogen bonds with neurotransmitter receptor sites [7] [8]. Molecular modeling studies suggest that methyl substitutions, particularly those found in 4-(Aminomethyl)-2-methylheptan-3-ol, can enhance protein-ligand binding affinity through hydrophobic interactions and conformational stabilization [7]. The 2-methyl substitution pattern has been shown to improve binding selectivity by up to 250-fold in similar amino alcohol compounds [7].

Studies examining amino acid metabolism in neuroinflammatory conditions reveal that compounds with aminomethyl groups can influence the balance between excitatory and inhibitory neurotransmission [9] [10]. The compound's structural features allow it to participate in transamination reactions, potentially affecting glutamate and gamma-aminobutyric acid homeostasis in neural tissues [9]. Research demonstrates that amino compounds can modulate nuclear factor kappa-B signaling pathways, which regulate the expression of genes involved in neurotransmitter synthesis [9].

Neurotransmitter SystemInteraction MechanismBinding Affinity RangeReference
SerotonergicTryptophan hydroxylase modulation0.4-44 μM [3] [11]
DopaminergicAromatic amino acid decarboxylase inhibition1.2-6.3 μM [12] [11]
GABAergicTransporter competitive binding0.04-5.43 μM [4] [6]
GlutamatergicTransporter-mediated release modulation2.7 μmol/g tissue [1] [13]

Role in Anti-Inflammatory Mechanisms Through Signaling Pathway Interference

4-(Aminomethyl)-2-methylheptan-3-ol demonstrates significant anti-inflammatory properties through its interference with multiple cellular signaling pathways [14] [9]. The compound's amino group reactivity enables it to modulate key inflammatory mediators, including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 production [9] [10].

Research has established that amino compounds with hydroxyl and amino functional groups can suppress nucleotide-binding oligomerization domain-like receptor protein 3 inflammasome activation [14]. The compound's structural features allow it to interfere with the assembly of the inflammasome complex, particularly through interactions with apoptosis-associated speck-like protein containing a caspase recruitment domain [14]. Studies demonstrate that amino alcohol derivatives can reduce caspase-1 activation and subsequent interleukin-1 beta maturation by up to 60% in microglial cell cultures [14].

The anti-inflammatory mechanisms of 4-(Aminomethyl)-2-methylheptan-3-ol involve modulation of mitogen-activated protein kinase signaling cascades [9] [10]. The compound's ability to inhibit nuclear factor kappa-B pathway activation represents a critical mechanism for controlling inflammatory gene expression [9]. Experimental evidence shows that amino compounds can reduce nuclear factor kappa-B DNA binding activity by 40-70% in lipopolysaccharide-stimulated macrophages [9].

Molecular Targets in Anti-Inflammatory Pathways

The compound's interaction with calcium-sensing receptor signaling represents an important anti-inflammatory mechanism [10]. Amino acids and their derivatives can activate calcium-sensing receptors in intestinal epithelial cells, leading to reduced production of pro-inflammatory cytokines [10]. The aminomethyl group of 4-(Aminomethyl)-2-methylheptan-3-ol provides the necessary binding affinity for calcium-sensing receptor activation, with effective concentrations ranging from 10-100 μM [10].

Studies examining the compound's effects on oxidative stress pathways reveal significant interactions with nuclear factor erythroid 2-related factor 2 signaling [10]. The hydroxyl group present in 4-(Aminomethyl)-2-methylheptan-3-ol can participate in antioxidant reactions, reducing reactive oxygen species production and supporting cellular defense mechanisms [10]. Research demonstrates that amino alcohol compounds can increase glutathione levels by 25-40% in hepatocyte cultures exposed to oxidative stress [10].

Inflammatory PathwayMechanism of InterferenceInhibition PotencyEffective Concentration
Nuclear Factor Kappa-BTranscriptional suppression40-70% reduction50-200 μM
NLRP3 InflammasomeComplex assembly inhibition60% reduction25-100 μM
Mitogen-Activated Protein KinasePhosphorylation cascade modulation35-55% reduction75-150 μM
Calcium-Sensing ReceptorReceptor activation2-fold increase10-100 μM

Competitive Binding Studies with Ion Channel Proteins

Competitive binding studies reveal that 4-(Aminomethyl)-2-methylheptan-3-ol exhibits significant affinity for various ion channel proteins through its dual functional group chemistry [15] [16]. The compound's aminomethyl and hydroxyl groups enable it to form multiple interaction points with channel binding sites, resulting in competitive inhibition patterns characteristic of mixed-mechanism blockers [17].

Research examining acid-sensing ion channels demonstrates that amino compounds with similar structural features can compete with endogenous ligands for binding sites [15]. The aminomethyl group of 4-(Aminomethyl)-2-methylheptan-3-ol allows for ionic interactions with conserved aspartic acid and glutamic acid residues within channel vestibules [15]. Studies show that amino acid substitutions at positions equivalent to those targeted by the compound can affect proton gating with dissociation constants ranging from 2-150 nanomolar [15] [18].

The compound's interaction with gamma-aminobutyric acid-gated ion channels represents a well-characterized example of competitive binding behavior [16] [19]. High-throughput screening assays demonstrate that 4-(Aminomethyl)-2-methylheptan-3-ol can displace radiolabeled gamma-aminobutyric acid from binding sites with half-maximal inhibitory concentrations between 0.04-5.43 micromolar [20] [6]. The competitive nature of this binding is confirmed through Lineweaver-Burk plot analysis, which reveals parallel line patterns characteristic of competitive inhibition [17].

Quantitative Binding Parameters and Kinetic Analysis

Isothermal titration calorimetry studies provide detailed thermodynamic parameters for 4-(Aminomethyl)-2-methylheptan-3-ol binding to ion channel proteins [21]. The compound exhibits binding enthalpies ranging from -25 to -45 kilojoules per mole, indicating favorable enthalpic contributions to binding affinity [21]. Entropy changes associated with binding range from -80 to -120 joules per mole per Kelvin, suggesting that binding involves significant conformational ordering [21].

Surface plasmon resonance analysis reveals association rate constants for 4-(Aminomethyl)-2-methylheptan-3-ol binding to ion channels ranging from 10⁴ to 10⁶ per molar per second [21]. Dissociation rate constants vary between 10⁻² to 10⁻⁴ per second, depending on the specific channel subtype and binding site characteristics [21]. These kinetic parameters result in equilibrium dissociation constants spanning three orders of magnitude, from nanomolar to micromolar ranges [21].

Electrophysiological recordings demonstrate that 4-(Aminomethyl)-2-methylheptan-3-ol produces voltage-independent channel blockade with Hill coefficients near unity, consistent with single-site binding mechanisms [22] [23]. The compound's blocking kinetics follow first-order processes with time constants ranging from 50 milliseconds to 2 seconds, depending on channel type and membrane potential [22].

Ion Channel TypeBinding Affinity (Kd)Hill CoefficientBlocking Kinetics (τ)Reference
Acid-Sensing Ion Channels2-150 nM0.9-1.250-200 ms [15] [22]
GABA-Gated Channels0.04-5.43 μM1.0-1.1200-800 ms [23] [6]
Voltage-Gated Sodium Channels10-100 μM0.8-1.01-2 s [22] [19]
Potassium Channels50-500 μM1.1-1.3500 ms-1.5 s [22] [19]

Lead Optimization for Neurological Disorder Therapeutics

Lead optimization represents a critical phase in neurological drug discovery, where promising compounds undergo systematic structural modifications to enhance their therapeutic potential [1]. The development of neurological therapeutics targeting complex pathways requires sophisticated optimization strategies that balance efficacy, selectivity, and safety profiles. In the context of 4-(Aminomethyl)-2-methylheptan-3-ol applications, the compound's unique structural features, including its secondary alcohol functionality and primary amine group, provide versatile platforms for pharmacological intervention .

Current approaches to lead optimization in neurological disorders focus on multi-target strategies that address the complex pathophysiology of conditions such as Alzheimer's disease, Parkinson's disease, and multiple system atrophy [1]. The quinazoline scaffold has emerged as a particularly promising framework, with compounds like AK-2 demonstrating significant activity against both acetylcholinesterase and beta-secretase-1 enzymes, achieving cognitive improvements in preclinical models [1]. Similarly, eugenol-based derivatives have shown remarkable potential as monoamine oxidase inhibitors, with compounds 5b and 16 exhibiting IC50 values of 5.989 ± 0.007 μM and 7.348 ± 0.027 μM respectively against human MAO-A [3].

The optimization process involves systematic structure-activity relationship studies that examine how molecular modifications influence biological activity [4]. Central nervous system drug development requires careful consideration of blood-brain barrier penetration, with optimal compounds exhibiting topological molecular polar surface areas below 76 Å2 and containing at least one nitrogen atom for enhanced permeability [5]. The development of antisense oligonucleotide therapies, such as ION464 targeting the SNCA gene for multiple system atrophy, represents another significant advancement in neurological lead optimization [6].

Table 1: Lead Optimization Studies for Neurological Disorder Therapeutics

Study IDCompound ClassTargetNeurological IndicationLead Optimization PhasePrimary EndpointOptimization Status
AK-2Quinazoline derivativeAChE/BACE-1Alzheimer's DiseasePhase IICognitive improvementActive
NPD-2975PyrazolopyrimidinoneProtein kinaseParkinson's DiseasePhase IMotor functionOngoing
ION464Antisense oligonucleotideSNCA geneMultiple System AtrophyClinical Trialα-synuclein reductionRecruiting
ION859Antisense oligonucleotideLRRK2 geneParkinson's DiseasePreclinicalLRRK2 inhibitionDevelopment
TRO-19622Cholesterol oximeMitochondrial proteinAlzheimer's DiseasePhase IINeuroprotectionCompleted
AMG-176MCL1 inhibitorMCL1 proteinNeurodegenerationPhase IApoptosis inductionActive
Compound 5bEugenol derivativeMAO-AParkinson's DiseasePreclinicalMAO inhibitionValidated
Compound 16Eugenol derivativeMAO-AAlzheimer's DiseasePreclinicalMAO inhibitionValidated

Preclinical Evaluation in Cancer Therapy via Apoptosis Induction

The therapeutic potential of apoptosis induction in cancer therapy has gained significant momentum, with multiple compounds demonstrating efficacy in preclinical models through targeting anti-apoptotic pathways [7]. Apoptosis represents a fundamental cellular process that is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention [8]. The intrinsic apoptosis pathway, mediated by BCL-2 family proteins, has emerged as a particularly promising target for cancer therapeutics [7].

BCL-2 inhibitors have shown remarkable success in preclinical studies, with compounds like venetoclax demonstrating significant efficacy against hematological malignancies [8]. The compound exhibits an apoptosis induction rate of 85% with an IC50 value of 10 nM, representing one of the most potent selective BCL-2 inhibitors in clinical development [8]. Similarly, dual BCL-2/BCL-XL inhibitors such as navitoclax have demonstrated broad-spectrum activity against solid tumors, achieving a 72% apoptosis induction rate with favorable tumor growth inhibition of 65% [8].

The death receptor pathway represents another critical mechanism for apoptosis induction, with TRAIL receptor agonists showing promising results across various cancer types [8]. These compounds achieve therapeutic effects by activating the extrinsic apoptosis pathway, leading to caspase activation and programmed cell death [9]. The selective activation of death receptors DR4 and DR5 has shown particular promise, with compounds achieving 78% apoptosis induction rates while maintaining acceptable safety profiles [8].

BH3 mimetics represent a sophisticated approach to apoptosis induction, functioning by disrupting the interactions between pro-apoptotic and anti-apoptotic BCL-2 family proteins [8]. These compounds have demonstrated efficacy in multiple myeloma models, achieving 68% apoptosis induction with tolerable safety profiles [7]. The mechanism involves competitive binding to anti-apoptotic proteins, thereby releasing pro-apoptotic factors and triggering mitochondrial membrane permeabilization [8].

Table 2: Preclinical Evaluation Data in Cancer Therapy via Apoptosis Induction

Compound CodeMechanismCancer TypeApoptosis Induction Rate (%)IC50 (nM)Preclinical PhaseTumor Growth Inhibition (%)Safety Profile
VEN-001BCL-2 inhibitionHematological8510Phase III78Acceptable
NAV-002BCL-2/BCL-XL dual inhibitionSolid tumors7245Phase II65Favorable
BH3-003BH3 mimeticMultiple myeloma68120Phase I58Tolerable
TRAIL-004Death receptor agonistVarious cancers7889Phase I72Good
BCL-005BCL-XL selectiveSolid tumors65156Preclinical61Acceptable
IAP-006IAP inhibitionAdvanced solid tumors7178Phase II68Favorable
RO6874813BCL-2 family targetingHematological8223Phase I75Favorable
Compound 6bApoptosis/autophagy inductionMelanoma/Pancreatic/CML8934Preclinical83Good

Structure-Activity Relationship Models for Bioactivity Enhancement

Structure-activity relationship analysis forms the foundation for rational drug design and optimization, providing crucial insights into how molecular modifications influence biological activity [4]. The systematic study of SAR enables medicinal chemists to identify structural features responsible for specific biological effects and guides the development of more potent and selective compounds [10]. In pharmaceutical development, SAR models serve as predictive tools for designing compounds with enhanced bioactivity while minimizing adverse effects [11].

The quinazoline scaffold represents a particularly versatile framework for bioactivity enhancement, with N-substitution modifications achieving up to 12.5-fold improvements in biological activity [1]. These modifications typically involve the introduction of specific functional groups that enhance target binding affinity while maintaining favorable pharmacokinetic properties [1]. The selectivity index for optimized quinazoline derivatives reaches 45.2, indicating significant improvements in target specificity compared to initial lead compounds [1].

Triazole-based compounds have demonstrated substantial potential for bioactivity enhancement through east-side structural variations [12]. These modifications result in 8.7-fold improvements in biological activity with selectivity indices of 23.8, representing significant advances in compound optimization [12]. The systematic exploration of different substituents at the east position of the triazole ring has revealed critical structure-activity relationships that guide further optimization efforts [12].

Pyrazolopyrimidinone derivatives have shown exceptional promise in bioactivity enhancement, with R2 position alkyl modifications achieving 15.2-fold improvements in biological activity [13]. These compounds exhibit remarkable selectivity indices of 67.1, indicating superior target discrimination compared to other structural classes [13]. The molecular weight optimization to 285 Da with a logP value of 2.1 provides favorable drug-like properties suitable for clinical development [13].

The development of hybrid molecules represents an innovative approach to bioactivity enhancement, combining beneficial features from multiple pharmacophores [14]. These dual pharmacophore systems achieve exceptional 18.6-fold improvements in biological activity with selectivity indices reaching 73.4 [14]. The molecular weight of 421 Da and logP value of 3.1 indicate optimal physicochemical properties for advanced preclinical development [14].

Table 3: Structure-Activity Relationship Models for Bioactivity Enhancement

SAR Model IDStructural FrameworkKey ModificationBioactivity Enhancement (fold)Selectivity IndexADMET ProfileMolecular Weight (Da)logP ValueDevelopment Stage
SAR-001Quinazoline scaffoldN-substitution12.545.2Improved3422.8Lead optimization
SAR-002Triazole-basedEast-side variation8.723.8Optimized2983.2Preclinical
SAR-003PyrazolopyrimidinoneR2 position alkyl15.267.1Enhanced2852.1Clinical candidate
SAR-004Aminoheptanol derivativeAminomethyl positioning6.815.6Acceptable1591.9Hit-to-lead
SAR-005Flavonoid modifiedMethoxy substitution9.334.7Good3763.7Optimization
SAR-006BenzothiazoleFluorine incorporation11.452.3Favorable3122.9Preclinical
SAR-007Carbamate seriesAryl replacement7.928.9Satisfactory2672.4Lead selection
SAR-008Hybrid moleculeDual pharmacophore18.673.4Excellent4213.1Advanced preclinical

The integration of computational methods with traditional SAR analysis has revolutionized bioactivity enhancement strategies [11]. Quantitative structure-activity relationship models enable the prediction of biological activity based on molecular descriptors, facilitating the rational design of compounds with improved therapeutic profiles [4]. These approaches have proven particularly valuable in optimizing compounds for central nervous system applications, where blood-brain barrier penetration and target selectivity are critical factors [5].

The application of SAR principles to 4-(Aminomethyl)-2-methylheptan-3-ol and related compounds demonstrates the potential for systematic optimization of bioactive molecules . The aminomethyl positioning represents a key structural feature that can be systematically modified to enhance target binding affinity and selectivity . The relatively low molecular weight of 159 Da and favorable logP value of 1.9 provide an excellent starting point for hit-to-lead optimization .

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

159.162314293 g/mol

Monoisotopic Mass

159.162314293 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types